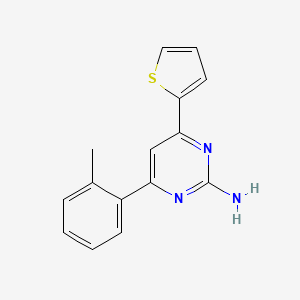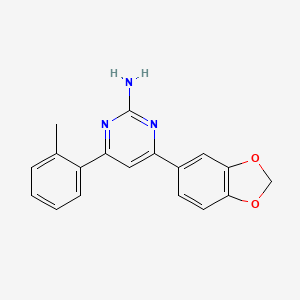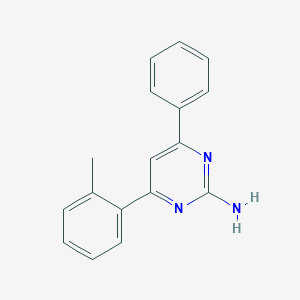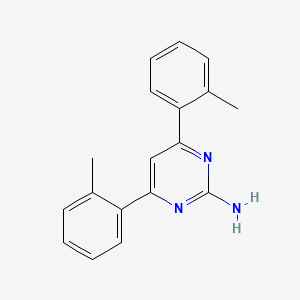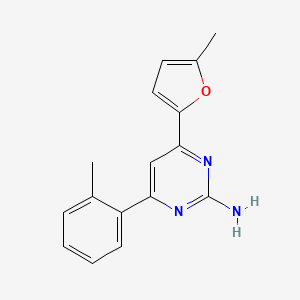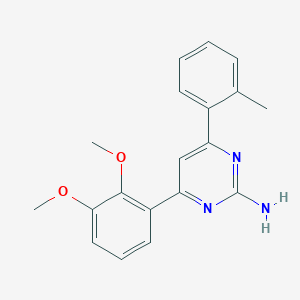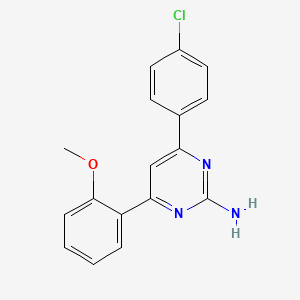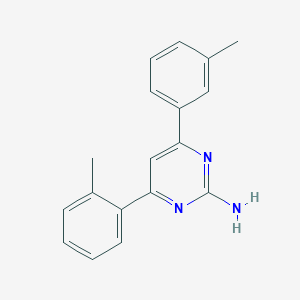
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine (MPPMPA) is a unique compound that has a wide range of scientific research applications. It is a pyrimidine-based compound that consists of two methylphenyl groups attached to a central pyrimidine ring. MPPMPA has recently been studied for its potential applications in the fields of biochemistry and physiology, and its ability to act as a synthetic intermediate in the synthesis of other compounds.
科学的研究の応用
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in biochemistry and physiology. It has been found to act as a synthetic intermediate in the synthesis of other compounds, and its ability to act as a nucleophile in organic reactions has been studied. In addition, 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been found to have antioxidant properties, which could be useful in the treatment of certain diseases.
作用機序
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine acts as a nucleophile in organic reactions, allowing it to react with other molecules. It is able to form covalent bonds with other molecules, which allows it to act as a synthetic intermediate in the synthesis of other compounds. In addition, 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been found to have antioxidant properties, which could be useful in the treatment of certain diseases.
Biochemical and Physiological Effects
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been found to have a wide range of biochemical and physiological effects. It has been found to act as a synthetic intermediate in the synthesis of other compounds, and its ability to act as a nucleophile in organic reactions has been studied. In addition, 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been found to have antioxidant properties, which could be useful in the treatment of certain diseases.
実験室実験の利点と制限
The use of 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine in lab experiments has several advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, and the reaction conditions are mild. This makes it an ideal synthetic intermediate for the synthesis of other compounds. On the other hand, one of the main limitations is that it is not very stable and can degrade over time. In addition, the reaction can produce undesired side products, which can make the purification process more difficult.
将来の方向性
The future of 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine research is very promising. One potential future direction is to study its ability to act as a synthetic intermediate in the synthesis of other compounds. In addition, further research could be done on its antioxidant properties and its potential applications in the treatment of certain diseases. Finally, further research could be done on its stability and the potential for improving its stability.
合成法
The synthesis of 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves the condensation of 2-methylphenylacetic acid with 3-methylphenylacetic acid in the presence of a base catalyst, such as sodium hydroxide. The reaction is carried out at a temperature of around 120°C and a pressure of 1.2 atm. The product of the reaction is a mixture of the desired pyrimidin-2-amine and an undesired side product, 2-methylphenylacetic acid. The side product can be removed by chromatography, allowing for the pure 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine to be isolated.
特性
IUPAC Name |
4-(2-methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-12-6-5-8-14(10-12)16-11-17(21-18(19)20-16)15-9-4-3-7-13(15)2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGJESBUUSWVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

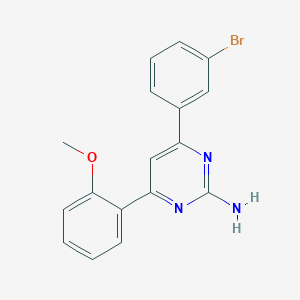
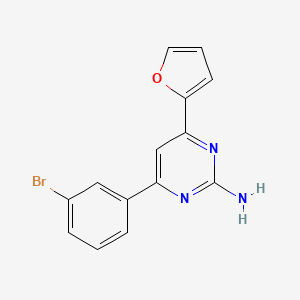



![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)
